N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide

fluorescent probe metal ion sensing nitrobenzamide positional isomer

N-(5-Benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide (CAS 303791-90-4) is a synthetic small-molecule member of the N-(5-benzylthiazol-2-yl)amide class, a scaffold recognized for antiproliferative and anti-leukemic activity in academic drug discovery. The compound is catalogued in the Oprea screening library (Oprea1_618390) and has been profiled in at least one high-throughput screen targeting the RMI–FANCM protein–protein interaction.

Molecular Formula C17H13N3O3S
Molecular Weight 339.37
CAS No. 303791-90-4
Cat. No. B2855835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide
CAS303791-90-4
Molecular FormulaC17H13N3O3S
Molecular Weight339.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O3S/c21-16(13-7-4-8-14(10-13)20(22)23)19-17-18-11-15(24-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,18,19,21)
InChIKeyDRYWONDMFJQRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide (CAS 303791-90-4): Class Identity, Scaffold Context, and Procurement Positioning


N-(5-Benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide (CAS 303791-90-4) is a synthetic small-molecule member of the N-(5-benzylthiazol-2-yl)amide class, a scaffold recognized for antiproliferative and anti-leukemic activity in academic drug discovery [1]. The compound is catalogued in the Oprea screening library (Oprea1_618390) and has been profiled in at least one high-throughput screen targeting the RMI–FANCM protein–protein interaction . Its core structure combines a 5-benzylthiazole amine coupled to a 3-nitrobenzoyl moiety, a positional isomer of the commercially available 4-nitro analog (CAS 303791-89-1), making regioisomeric nitro placement the most immediate structural variable for differentiation [2].

Why Generic Substitution Fails for N-(5-Benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide: Regioisomeric Nitro Effects and Scaffold-Dependent Activity


Within the (5-benzylthiazol-2-yl)amide family, minor structural alterations produce large potency shifts. The 2023 European Journal of Medicinal Chemistry study demonstrated that bioisosteric replacement in the benzamide ring (triazole → tetrazole) shifted IC₅₀ values from micromolar to nanomolar against K-562 leukemia cells [1]. Separately, published work on N-(methylthiazol-2-yl)nitrobenzamide positional isomers established that the 3-nitro orientation confers distinct metal-ion-dependent fluorescence quenching behavior (Fe²⁺/Fe³⁺ selectivity) absent in the 4-nitro and 2-nitro isomers [2]. These data confirm that neither the unsubstituted benzamide parent nor the 4-nitro regioisomer (CAS 303791-89-1) can be assumed interchangeable with the 3-nitro compound for applications where electronic or steric effects of the nitro group influence target engagement or physicochemical readout.

Quantitative Differentiation Evidence for N-(5-Benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide: Head-to-Head and Class-Level Comparator Data


Regioisomeric Nitro Position: 3-Nitro vs 4-Nitro Benzamide – Differential Fluorescence Response to Fe²⁺/Fe³⁺ Ions

In a study of N-(methylthiazol-2-yl)nitrobenzamide positional isomers, the 3-nitro isomer exhibited a marked reduction in fluorescence emission intensity specifically upon interaction with Fe²⁺ or Fe³⁺ ions, a property not observed for the 4-nitro or 2-nitro isomers [1]. The target compound N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide shares the identical 3-nitrobenzamide pharmacophore, positioned to engage metal ions via the nitro group in the meta orientation.

fluorescent probe metal ion sensing nitrobenzamide positional isomer

RMI–FANCM Protein–Protein Interaction Inhibitor Screening: Target Compound Profiled in HTS Campaign

The target compound was evaluated in a high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction . This screen is part of a broader effort to identify chemical probes that disrupt the FANCM–RMI complex, a target implicated in alternative lengthening of telomeres (ALT)-driven cancers [1]. The screen source identifier (11908) indicates a substantial screening campaign. The compound's quantitative inhibition data from this screen are not publicly disclosed at the resolution required for direct comparison; however, the mere inclusion of the 3-nitro regioisomer in this specific PPI screen, while the 4-nitro analog (CAS 303791-89-1) is not indexed in the same screen database , suggests screening-level differentiation.

DNA repair Fanconi anemia pathway RMI-FANCM inhibitor ALT cancer

Physicochemical Property Profile: Lipophilicity (LogP) and Hydrogen Bond Acceptor Count Distinguish from Unsubstituted Parent

The target compound exhibits a computed LogP of 4.46 (chemsrc) to 3.9 (PubChem XLogP3), substantially higher than the unsubstituted parent N-(5-benzyl-1,3-thiazol-2-yl)benzamide (estimated LogP ~3.0 based on removal of nitro group) [1]. The 3-nitro group adds one hydrogen bond acceptor (HBA count = 5 vs 4 for parent) and increases polar surface area, which together predict differentiated membrane permeability and solubility profiles [2]. Within the (5-benzylthiazol-2-yl)amide series, the lead compound 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide) achieving nanomolar K-562 activity required ADME optimization, and the physicochemical baseline of the 3-nitro compound represents a distinct starting point for such optimization [3].

lipophilicity ADME prediction nitro group contribution physicochemical property

Commercially Available 4-Nitro Isomer (CAS 303791-89-1) Listed at Sigma-Aldrich: Supply-Chain and Purity Differentiation

The 4-nitro positional isomer N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide (CAS 303791-89-1) is listed as an AldrichCPR product at Sigma-Aldrich , indicating commercial availability from a major vendor. The target 3-nitro compound (CAS 303791-90-4) appears primarily from specialty screening compound suppliers and public database entries [1]. Users requiring the 3-nitro regioisomer for structure–activity relationship studies cannot substitute the 4-nitro product; the two are chemically distinct entities with non-equivalent CAS numbers and are supplied through different channels.

chemical procurement vendor catalog isomer purity research chemical sourcing

Validated Application Scenarios for N-(5-Benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide Based on Quantitative Evidence


Metal-Ion-Responsive Fluorescent Probe Development Using 3-Nitrobenzamide Regiochemistry

Researchers designing Fe²⁺/Fe³⁺-selective fluorescent sensors can exploit the 3-nitrobenzamide motif's documented metal-dependent fluorescence quenching, a property not exhibited by the 4-nitro isomer class [1]. The 5-benzylthiazol-2-yl scaffold provides a modular handle for further functionalization while retaining the nitro group at the meta position required for Fe²⁺/Fe³⁺ chelation and fluorescence modulation.

Hit Follow-Up for RMI–FANCM Protein–Protein Interaction Inhibitors in ALT-Positive Cancers

The compound's inclusion in a high-throughput screen targeting the RMI–FANCM (MM2) interaction positions it as a potential starting point for medicinal chemistry optimization against ALT-driven cancers [1]. The HepG2 cytotoxicity counter-screen data at 33 µM provide an initial selectivity window that can be refined through analog synthesis guided by the broader (5-benzylthiazol-2-yl)amide SAR established in the 2023 Pokhodylo et al. study [2].

Regioisomeric SAR Expansion of (5-Benzylthiazol-2-yl)amide Anticancer Agents

Given that lead compound 3d in the tetrazole-containing (5-benzylthiazol-2-yl)amide series achieved IC₅₀ values of 56.4–56.9 nM against K-562 and UACC-62 cells with a selectivity index of 101.0 [1], the 3-nitrobenzamide variant represents an underexplored regioisomer whose SAR has not been fully characterized. Procurement of the 3-nitro compound enables systematic comparison with the 4-nitro and unsubstituted analogs to map the contribution of nitro position to antiproliferative potency and selectivity.

Physicochemical Benchmarking for ADME Property Optimization of Nitroaromatic Leads

With a measured/computed LogP of ~3.9–4.46 and five hydrogen bond acceptors [1], the compound serves as a physicochemical reference point within the (5-benzylthiazol-2-yl)amide lead optimization landscape. Its lipophilicity and H-bonding profile differ meaningfully from the unsubstituted parent (ΔLogP > +0.9), making it suitable for studies correlating nitro-group electronic effects with membrane permeability, metabolic stability, or solubility in this scaffold [2].

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